(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a propyl chain, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, including the formation of the imidazolidinone core and the introduction of the dimethoxyphenyl and propyl groups. Common reagents used in these reactions include aldehydes, amines, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and the use of phase-transfer catalysts can be employed to streamline the production process. These methods aim to reduce costs, improve yields, and minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one
- (2E)-2-(3,4-dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
Compared to similar compounds, (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one stands out due to its unique sulfanylideneimidazolidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O3S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H18N2O3S/c1-4-7-17-14(18)11(16-15(17)21)8-10-5-6-12(19-2)13(9-10)20-3/h5-6,8-9H,4,7H2,1-3H3,(H,16,21)/b11-8- |
InChI Key |
NHMLXDBDVUPQBX-FLIBITNWSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC1=S |
Origin of Product |
United States |
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